N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide
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Overview
Description
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is a complex organic compound featuring a triazine ring substituted with a dimethylamino and methoxy group, linked via a methylene bridge to an indolizine carboxamide moiety. The structure suggests significant potential for biological and chemical applications, owing to the diverse reactivity of its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide typically involves multi-step organic synthesis:
Formation of the Triazine Ring:
Starting Materials: Dimethylamine, methoxy-substituted substrates, cyanuric chloride.
Reaction: Nucleophilic substitution reactions under controlled temperatures (0-10°C) lead to the triazine ring formation.
Indolizine Ring Formation:
Starting Materials: Pyrrole derivatives, alkynes.
Reaction: Cycloaddition reactions, often employing transition metal catalysts.
Coupling Reaction:
Starting Materials: The previously synthesized triazine and indolizine compounds.
Reaction: Conducted under anhydrous conditions with suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis might employ:
Continuous Flow Reactors: Enhanced control over reaction conditions, improved yields.
Catalysis: Use of specific catalysts to increase reaction efficiency and reduce reaction times.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Converts specific groups to their oxidized forms, like transforming alcohol to carbonyl.
Reduction: Possible reduction of nitro or carbonyl groups under suitable conditions.
Substitution Reactions: Both nucleophilic and electrophilic substitutions, given the diverse reactive sites in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles under both acidic and basic conditions.
Major Products
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Varied based on the reagent and site of reaction.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is of interest in various research fields:
Chemistry
As a Reagent: Used in complex organic synthesis due to its diverse functional groups.
Catalysis: Serves as a ligand in organometallic chemistry.
Biology and Medicine
Biochemical Research: Useful in studying enzyme reactions and protein-ligand interactions.
Industry
Material Science: Employed in the development of new materials with unique properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
Biological Activity: The compound may interact with specific enzymes or receptors, altering their function.
Pathways: Can modulate biochemical pathways through direct interaction with biomolecules.
Comparison with Similar Compounds
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is unique due to its combination of a triazine and indolizine ring systems, providing distinct reactivity and interaction profiles.
Similar Compounds
Other Triazine Derivatives: Such as melamine, cyanuric chloride.
Indolizine Derivatives: Such as indolizine-2-carboxylic acid.
Unique Combinations: Few compounds integrate triazine and indolizine with similar substituents, making this compound particularly distinctive.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-21(2)15-18-13(19-16(20-15)24-3)9-17-14(23)11-8-12-6-4-5-7-22(12)10-11/h4-8,10H,9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJAYZWGFMSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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